molecular formula C20H43NO3 B14434667 Methylcarbamic acid;octadecan-1-ol CAS No. 83053-42-3

Methylcarbamic acid;octadecan-1-ol

Cat. No.: B14434667
CAS No.: 83053-42-3
M. Wt: 345.6 g/mol
InChI Key: UORZFXFXALAWLY-UHFFFAOYSA-N
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Description

Methylcarbamic acid; octadecan-1-ol is a carbamate ester formed by the reaction of methylcarbamic acid (a derivative of methylamine and carbonic acid) with octadecan-1-ol (a C18 saturated fatty alcohol). This compound combines the structural features of a long-chain aliphatic alcohol and a carbamate group, which may confer unique physicochemical and biological properties.

  • Structure: The molecule consists of an 18-carbon alkyl chain (octadecan-1-ol) esterified with methylcarbamic acid (CH₃NHCOO−).
  • Octadecan-1-ol itself is used in cosmetics, lubricants, and surfactants due to its amphiphilic nature .

Properties

CAS No.

83053-42-3

Molecular Formula

C20H43NO3

Molecular Weight

345.6 g/mol

IUPAC Name

methylcarbamic acid;octadecan-1-ol

InChI

InChI=1S/C18H38O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-2(4)5/h19H,2-18H2,1H3;3H,1H3,(H,4,5)

InChI Key

UORZFXFXALAWLY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCO.CNC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylcarbamic acid;octadecan-1-ol typically involves the reaction of methylcarbamic acid with octadecan-1-ol. One common method is the esterification reaction, where methylcarbamic acid reacts with octadecan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of stearic acid to produce octadecan-1-ol, followed by its reaction with methylcarbamic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

Methylcarbamic acid;octadecan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in octadecan-1-ol can be oxidized to form octadecanoic acid.

    Reduction: The carbamate group in methylcarbamic acid can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acid chlorides are used in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Octadecanoic acid.

    Reduction: Corresponding amine derivatives.

    Substitution: Various esters and ethers depending on the substituents used.

Scientific Research Applications

Methylcarbamic acid;octadecan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.

    Medicine: Investigated for its potential therapeutic properties, including its use as an emollient in topical formulations.

    Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of methylcarbamic acid;octadecan-1-ol involves its interaction with biological membranes and proteins. The long hydrophobic chain of octadecan-1-ol allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carbamate group can interact with proteins, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Comparison with Other Fatty Alcohol Carbamates

Carbamates derived from long-chain fatty alcohols vary in chain length and saturation, influencing their properties:

Compound Molecular Formula Molecular Weight Key Properties Applications References
Methylcarbamic acid; octadecan-1-ol C₁₉H₃₉NO₂ 313.5 g/mol High hydrophobicity, likely solid at room temperature, low water solubility Potential surfactant, stabilizer
Hexadecan-1-ol methylcarbamate C₁₇H₃₅NO₂ 285.5 g/mol Shorter chain increases solubility in organic solvents; lower melting point Cosmetics, industrial lubricants
11-Octadecyn-1-ol derivatives C₁₈H₃₄O₂ 268.5 g/mol Unsaturated triple bond enhances reactivity; liquid state at room temperature Chemical synthesis intermediates

Key Differences :

  • Chain Length : Longer chains (e.g., C18 vs. C16) increase melting points and reduce solubility .
  • Saturation : Unsaturated analogs (e.g., 11-octadecyn-1-ol) exhibit higher reactivity due to triple bonds, enabling applications in polymer chemistry .

Comparison with Other Methylcarbamates

Methylcarbamic acid forms esters with diverse alcohols, particularly aromatic and aliphatic variants:

Compound Structure Key Properties Applications References
Fenobucarb 2-sec-butylphenol ester Acetylcholinesterase inhibitor; oily liquid with insecticidal activity Agriculture (pesticide)
3,5-Dimethylphenyl methylcarbamate Aromatic ester Solid crystalline form; limited water solubility; cholinesterase inhibition Research (enzyme studies)
O-(Tri-O-acetyl-α-L-rhamnopyranoside)-(4-hydroxy benzyl)methylcarbamic acid Glycoside derivative High molecular weight; polar due to sugar moiety; bioactive in plant systems Phytochemical research

Key Differences :

  • Alcohol Moiety: Aromatic esters (e.g., Fenobucarb) exhibit neurotoxic effects, targeting acetylcholinesterase in pests, while aliphatic esters (e.g., octadecan-1-ol derivative) are less bioactive but more suited for industrial uses .
  • Polarity : Glycosylated methylcarbamates show enhanced solubility and bioactivity in plant metabolism, unlike hydrophobic fatty alcohol derivatives .

Environmental and Toxicological Comparison

  • Octadecan-1-ol Analogs : The U.S. EPA classifies C16–C22 fatty alcohols as low-priority substances due to low toxicity and environmental persistence . Methylcarbamic acid; octadecan-1-ol is expected to share these traits.
  • Aromatic Methylcarbamates: Compounds like Fenobucarb are potent neurotoxins with risks to non-target organisms, requiring strict regulatory control .

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